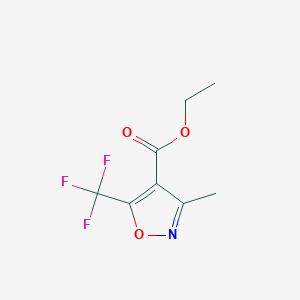
1-(2,2-diethoxyethyl)-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Diethoxyethyl)-3-fluorobenzene, also known as 3-fluoro-1-(2,2-diethoxyethyl)benzene, is a fluorinated hydrocarbon that has been studied for its potential applications in scientific research. The compound is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, and is used for its unique properties, such as its stability and low toxicity.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Diethoxyethyl)-3-fluorobenzene has a variety of scientific research applications. It is used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals. It is also used as a reagent in the synthesis of fluorinated compounds and as a starting material for the synthesis of other fluorinated compounds. Additionally, it is used in the synthesis of a variety of organofluorine compounds, such as perfluorinated alkanes, which have a wide range of applications in the fields of materials science and biochemistry.
Wirkmechanismus
1-(2,2-Diethoxyethyl)-3-fluorobenzene is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals. The compound is used for its unique properties, such as its stability and low toxicity. The compound is synthesized through a reaction between 1,2-dibromoethane and 2,2-diethoxyethyl fluoride. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the reaction is complete within a few hours.
Biochemical and Physiological Effects
1-(2,2-Diethoxyethyl)-3-fluorobenzene has not been studied extensively for its biochemical and physiological effects. However, the compound is known to be relatively non-toxic and has low reactivity, which makes it attractive for use in scientific research. Additionally, the compound is known to be relatively stable and is not readily degraded by enzymes or other biochemical processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,2-Diethoxyethyl)-3-fluorobenzene has several advantages for use in lab experiments. The compound is relatively non-toxic and has low reactivity, which makes it attractive for use in scientific research. Additionally, the compound is relatively stable and is not readily degraded by enzymes or other biochemical processes. The compound is also relatively easy to synthesize and can be purified by recrystallization or column chromatography.
However, there are also some limitations to using 1-(2,2-diethoxyethyl)-3-fluorobenzene in lab experiments. The compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, the compound is sensitive to light and air and can be difficult to store for long periods of time.
Zukünftige Richtungen
1-(2,2-Diethoxyethyl)-3-fluorobenzene has a variety of potential future applications. The compound could be used in the synthesis of a variety of organofluorine compounds, such as perfluorinated alkanes, which have a wide range of applications in the fields of materials science and biochemistry. Additionally, the compound could be used in the synthesis of other fluorinated compounds, such as fluorinated polymers and fluorinated pharmaceuticals. The compound could also be used in the synthesis of other organic compounds, such as dyes and pigments. Finally, the compound could be used in the synthesis of other fluorinated compounds, such as fluorinated surfactants, which could be used in a variety of industrial applications.
Synthesemethoden
1-(2,2-Diethoxyethyl)-3-fluorobenzene is synthesized through a reaction between 1,2-dibromoethane and 2,2-diethoxyethyl fluoride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at temperatures between 80-90°C and the reaction is complete within a few hours. The product is a colorless solid that can be purified by recrystallization or column chromatography.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,2-diethoxyethyl)-3-fluorobenzene involves the reaction of 3-fluorobenzene with 2,2-diethoxyethanol in the presence of a strong acid catalyst.", "Starting Materials": [ "3-fluorobenzene", "2,2-diethoxyethanol", "Strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Step 1: In a round-bottom flask, add 3-fluorobenzene and 2,2-diethoxyethanol in a 1:1 molar ratio.", "Step 2: Add a few drops of the strong acid catalyst to the flask.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Allow the mixture to cool to room temperature.", "Step 5: Extract the product with a suitable organic solvent (e.g. diethyl ether).", "Step 6: Purify the product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
1215900-66-5 |
Produktname |
1-(2,2-diethoxyethyl)-3-fluorobenzene |
Molekularformel |
C12H17FO2 |
Molekulargewicht |
212.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



